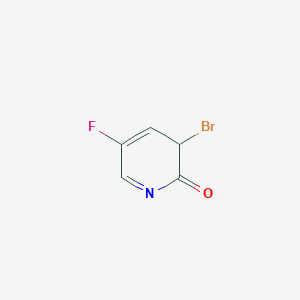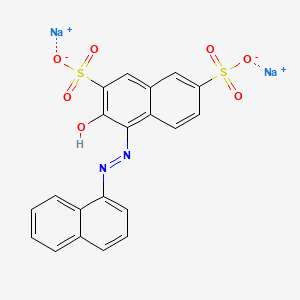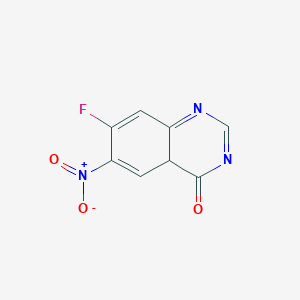![molecular formula C7H4ClN3O B12361500 6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom at the 6th position and a keto group at the 4th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-substituted 5-aminopyridine-4-carboxylic acids with formamide or formamidine acetate under specific conditions . The reaction conditions often include heating the reactants to promote cyclization and formation of the desired pyridopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The chlorination step, often involving thionyl chloride in refluxing dimethylformamide, is crucial for introducing the chlorine atom at the 6th position .
Chemical Reactions Analysis
Types of Reactions
6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines, to form amination products.
Oxidation and Reduction Reactions: The keto group at the 4th position can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Common Reagents and Conditions
Substitution Reactions: Reagents such as aryl amines in refluxing isopropanol are commonly used for substitution reactions.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents, such as hydrogen peroxide or sodium borohydride, can be employed under controlled conditions.
Major Products Formed
Scientific Research Applications
6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its anticancer, antiviral, and antimicrobial properties
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound’s structure allows it to fit into the binding pockets of various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Pyrimido[4,5-d]pyrimidine: A related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 6th position and keto group at the 4th position contribute to its reactivity and potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3,6H |
InChI Key |
XRKMBMZYSSTKRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NC2=O)C=NC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


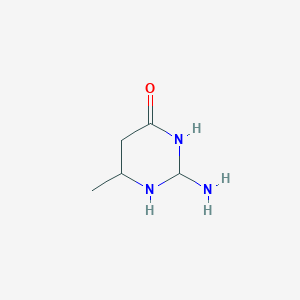
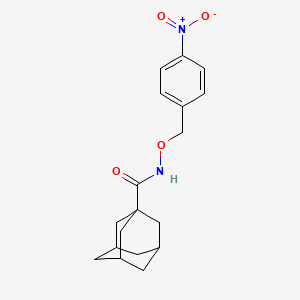


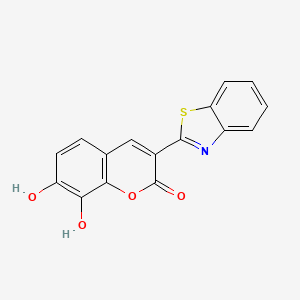


![5-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12361470.png)
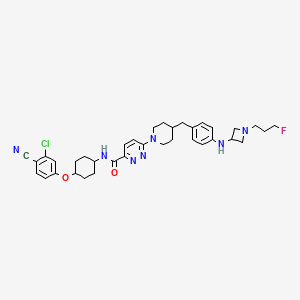
![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)

